molecular formula C16H20N2O2 B12869508 1,4-Bis((R)-4-ethyl-4,5-dihydrooxazol-2-yl)benzene

1,4-Bis((R)-4-ethyl-4,5-dihydrooxazol-2-yl)benzene

Cat. No.: B12869508
M. Wt: 272.34 g/mol
InChI Key: XOIOPNOXEZKWMI-ZIAGYGMSSA-N
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Description

1,4-Bis(®-4-ethyl-4,5-dihydrooxazol-2-yl)benzene is a compound that features a benzene ring substituted with two oxazoline groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis(®-4-ethyl-4,5-dihydrooxazol-2-yl)benzene typically involves the reaction of a benzene derivative with oxazoline precursors. One common method is the cyclization of amino alcohols with carboxylic acids or their derivatives under dehydrating conditions to form the oxazoline rings. The reaction conditions often involve the use of catalysts such as phosphorus pentoxide (P2O5) or polyphosphoric acid (PPA) to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and optimization techniques can help in identifying the most efficient reaction conditions for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(®-4-ethyl-4,5-dihydrooxazol-2-yl)benzene can undergo various chemical reactions, including:

    Oxidation: The oxazoline rings can be oxidized to form oxazole derivatives.

    Reduction: Reduction of the oxazoline rings can yield amino alcohols.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst such as iron (Fe) or sulfuric acid (H2SO4).

Major Products

    Oxidation: Oxazole derivatives.

    Reduction: Amino alcohols.

    Substitution: Various substituted benzene derivatives depending on the electrophile used.

Scientific Research Applications

1,4-Bis(®-4-ethyl-4,5-dihydrooxazol-2-yl)benzene has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis. Its ability to form stable complexes with metals makes it useful in catalytic processes.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1,4-Bis(®-4-ethyl-4,5-dihydrooxazol-2-yl)benzene depends on its application:

    Catalysis: Acts as a ligand to stabilize metal catalysts, facilitating various chemical reactions.

    Biological Interactions: Interacts with biological targets through hydrogen bonding, hydrophobic interactions, and coordination with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1,4-Bis(4,5-dihydrooxazol-2-yl)benzene: Lacks the ethyl groups, which may affect its reactivity and binding properties.

    1,4-Bis(4-methyl-4,5-dihydrooxazol-2-yl)benzene: Contains methyl groups instead of ethyl groups, leading to different steric and electronic effects.

Uniqueness

1,4-Bis(®-4-ethyl-4,5-dihydrooxazol-2-yl)benzene is unique due to the presence of the ethyl groups on the oxazoline rings. These groups can influence the compound’s reactivity, binding affinity, and overall stability, making it distinct from other similar compounds.

Properties

Molecular Formula

C16H20N2O2

Molecular Weight

272.34 g/mol

IUPAC Name

(4R)-4-ethyl-2-[4-[(4R)-4-ethyl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C16H20N2O2/c1-3-13-9-19-15(17-13)11-5-7-12(8-6-11)16-18-14(4-2)10-20-16/h5-8,13-14H,3-4,9-10H2,1-2H3/t13-,14-/m1/s1

InChI Key

XOIOPNOXEZKWMI-ZIAGYGMSSA-N

Isomeric SMILES

CC[C@@H]1COC(=N1)C2=CC=C(C=C2)C3=N[C@@H](CO3)CC

Canonical SMILES

CCC1COC(=N1)C2=CC=C(C=C2)C3=NC(CO3)CC

Origin of Product

United States

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